

# In-Depth Technical Guide: Ethyl 6-nitropicolinate

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## Compound of Interest

Compound Name: *Ethyl 6-nitropicolinate*

Cat. No.: *B15070037*

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## Introduction

**Ethyl 6-nitropicolinate** is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the nitropyridine scaffold in various pharmacologically active molecules. The introduction of a nitro group to the picolinic acid ester backbone can significantly alter its chemical reactivity and biological activity, making it a valuable intermediate for the synthesis of novel compounds. This guide provides a summary of the available physical and chemical information for **Ethyl 6-nitropicolinate**, alongside a logical workflow for its characterization and a representative synthetic protocol.

## Physicochemical Properties

A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of publicly available, experimentally determined physical property data for **Ethyl 6-nitropicolinate**. While the compound is commercially available from several suppliers, detailed technical data sheets with quantitative physical properties are not provided. The information available is summarized below.

## Quantitative Data

The following table summarizes the known and calculated properties of **Ethyl 6-nitropicolinate**.

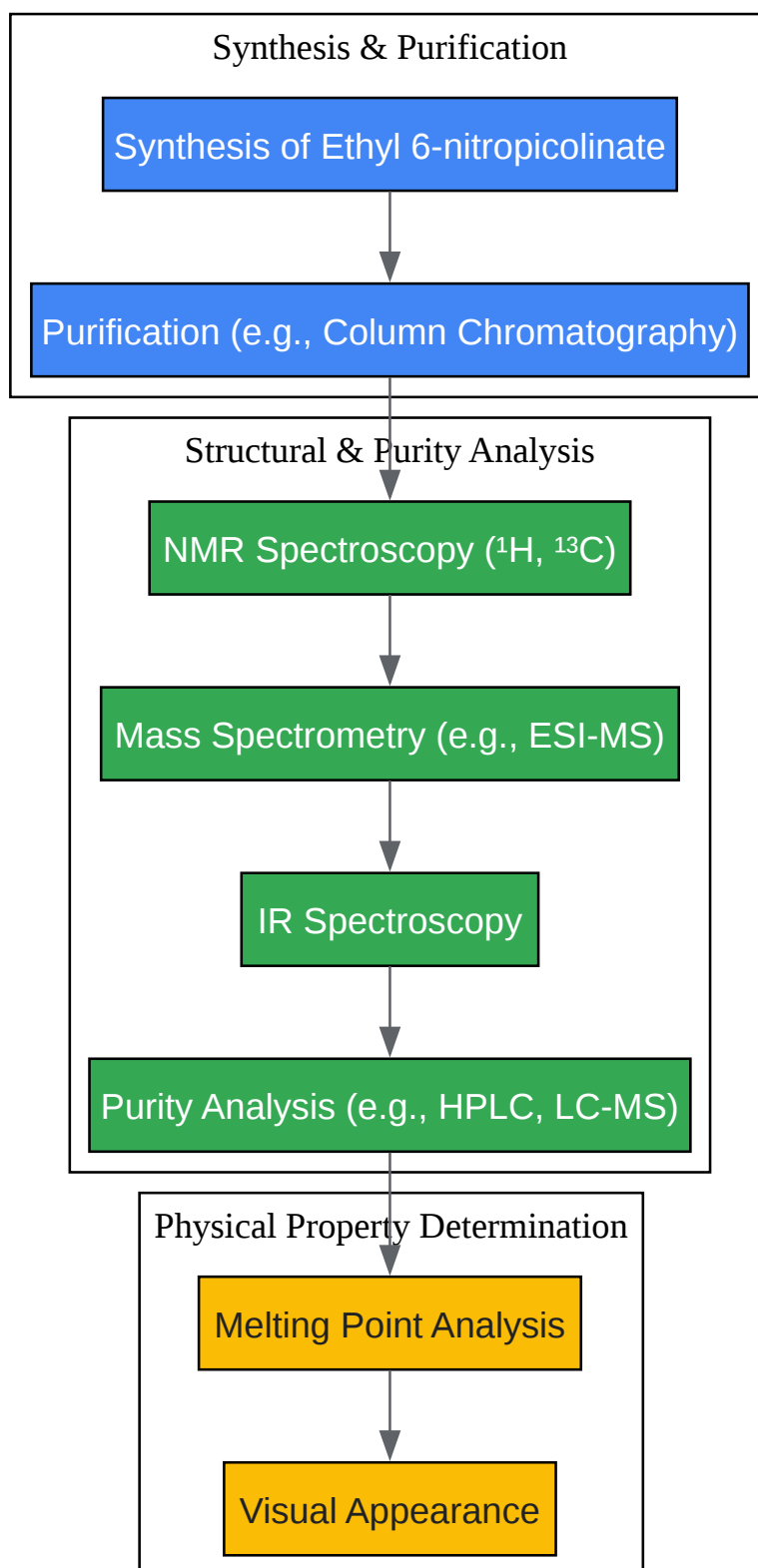
Property	Value	Source
CAS Number	65370-43-6	Chemical Abstract Service
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>	Calculated
Molecular Weight	196.16 g/mol	Calculated
Appearance	Not explicitly reported; likely a crystalline solid.	Inferred from similar compounds
Melting Point	No data available	-
Boiling Point	No data available	-
Solubility	No quantitative data available; likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.	Inferred from structure

## Qualitative Description

Based on its chemical structure, **Ethyl 6-nitropicolinate** is expected to be a neutral, organic compound. The presence of the polar nitro group and the ester functionality suggests that while it will have limited solubility in water, it should be readily soluble in a range of organic solvents. At standard temperature and pressure, it is anticipated to be a solid, likely crystalline in nature, a common characteristic of similar aromatic nitro compounds.

## Logical Workflow for Characterization

For a newly synthesized batch of **Ethyl 6-nitropicolinate**, a systematic characterization workflow is essential to confirm its identity and purity. The following diagram outlines a logical experimental progression.



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**Caption:** Logical workflow for the synthesis, purification, and characterization of **Ethyl 6-nitropicolinate**.

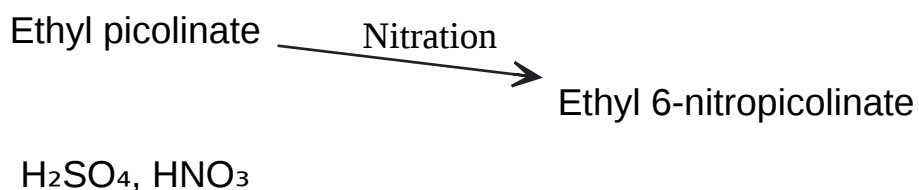
## Experimental Protocol: Synthesis of Ethyl 6-nitropicolinate

The following is a representative, hypothetical experimental protocol for the synthesis of **Ethyl 6-nitropicolinate** based on established organic chemistry principles for the nitration of pyridine derivatives. Note: This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

### Objective

To synthesize **Ethyl 6-nitropicolinate** via the nitration of Ethyl picolinate.

### Reaction Scheme



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**Caption:** Reaction scheme for the synthesis of **Ethyl 6-nitropicolinate**.

### Materials and Methods

- Materials:
  - Ethyl picolinate
  - Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , 98%)
  - Fuming Nitric Acid ( $\text{HNO}_3$ , >90%)
  - Dichloromethane (DCM)

- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexanes
- Ethyl Acetate
- Procedure:
  - Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to  $0\text{ }^\circ\text{C}$  in an ice-water bath.
  - Addition of Starting Material: Slowly add Ethyl picolinate to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed  $10\text{ }^\circ\text{C}$ .
  - Nitration: To the resulting solution, add a pre-cooled ( $0\text{ }^\circ\text{C}$ ) mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise via the dropping funnel. Maintain the reaction temperature below  $5\text{ }^\circ\text{C}$  throughout the addition.
  - Reaction Monitoring: After the addition is complete, allow the reaction to stir at  $0\text{--}5\text{ }^\circ\text{C}$  for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
  - Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
  - Neutralization and Extraction: Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with dichloromethane.
  - Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

- Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure. Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

## Safety Precautions

- This reaction involves the use of strong, corrosive acids (sulfuric acid and nitric acid) and should be performed in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
- The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
- The quenching and neutralization steps should be performed slowly and with caution to control gas evolution.

Disclaimer: This document is intended for informational purposes only and does not constitute a validated experimental protocol. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

- To cite this document: BenchChem. [In-Depth Technical Guide: Ethyl 6-nitropicolinate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15070037#physical-properties-of-ethyl-6-nitropicolinate>]

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